N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide
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Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are part of the structure of the compound , has been extensively studied. They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .
Scientific Research Applications
Central Nervous System Activities : A study by Barlin, Davies, Ireland, and Zhang (1992) reports on the syntheses of compounds related to imidazo[1,2-b]pyridazines, including the structure of interest. These compounds demonstrated an ability to interact with central nervous system receptors, specifically by displacing diazepam from rat brain membrane preparations, suggesting potential CNS activities (Barlin, Davies, Ireland, & Zhang, 1992).
Antimicrobial and Antitumor Activities : Dangi, Hussain, and Talesara (2011) investigated a series of compounds including imidazo[1,2-b]pyridazine derivatives for their antimicrobial properties. These compounds were evaluated for potential use as chemotherapeutic agents, indicating their relevance in antimicrobial and antitumor research (Dangi, Hussain, & Talesara, 2011).
Melatonin Receptor Ligands : Research by El Kazzouli et al. (2011) focused on the design and synthesis of imidazo[1,2-a]pyridines as melatonin receptor ligands. These studies are significant in understanding the interaction of such compounds with melatonin receptors, which are crucial in regulating sleep and circadian rhythms (El Kazzouli et al., 2011).
Antiproliferative Agents Targeting P53 : Bazin et al. (2016) synthesized a series of imidazo[1,2-a]pyrazin-6-yl)ureas, demonstrating cytostatic activity against non-small cell lung cancer cell lines. This research highlights the compound's potential role in targeting P53, a key tumor suppressor protein, in lung cancer therapy (Bazin et al., 2016).
Antiprotozoal Agents : A study by Ríos Martínez et al. (2015) involved modifying the structure of diphenyl-based bis(2-iminoimidazolidines), including compounds related to imidazo[1,2-b]pyridazines, to improve their antiprotozoal activity. This research is significant in developing treatments for trypanosomiasis, a tropical disease caused by parasites (Ríos Martínez et al., 2015).
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-34-28-16-15-26-30-25(19-32(26)31-28)22-13-8-14-23(17-22)29-27(33)18-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-17,19,24H,18H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYCYXFQEYTSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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